2,3,6-Trichloro-p-cresol
Overview
Description
2,3,6-Trichloro-p-cresol, also known as 2,3,6-Trichloro-4-methylphenol, is a chlorinated phenol derivative with the molecular formula C7H5Cl3O. This compound is characterized by the presence of three chlorine atoms and a methyl group attached to a phenol ring. It is known for its antimicrobial properties and is used in various industrial and research applications .
Preparation Methods
2,3,6-Trichloro-p-cresol is typically synthesized through the chlorination of p-cresol. The reaction involves the introduction of chlorine gas into a solution of p-cresol under controlled conditions. The process can be summarized as follows:
Synthetic Route: Chlorination of p-cresol.
Reaction Conditions: Chlorine gas is bubbled through a solution of p-cresol in the presence of a catalyst, typically ferric chloride (FeCl3), at a temperature of around 50-60°C.
Industrial production methods follow similar principles but are scaled up to accommodate larger quantities. The reaction is carefully monitored to ensure the selective chlorination at the 2, 3, and 6 positions on the phenol ring.
Chemical Reactions Analysis
2,3,6-Trichloro-p-cresol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated phenols.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,3,6-Trichloro-p-cresol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Its antimicrobial properties make it useful in biological studies, particularly in the inhibition of microbial growth.
Medicine: It is investigated for its potential use in disinfectants and antiseptics due to its ability to kill or inhibit the growth of bacteria and fungi.
Industry: It is used in the production of pesticides, preservatives, and other industrial chemicals.
Mechanism of Action
The antimicrobial action of 2,3,6-Trichloro-p-cresol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption inhibits the growth and reproduction of bacteria and fungi, making it an effective antimicrobial agent .
Comparison with Similar Compounds
2,3,6-Trichloro-p-cresol can be compared with other chlorinated phenols such as:
2,4-Dichlorophenol: Similar in structure but with two chlorine atoms, it is also used as an intermediate in the synthesis of herbicides and disinfectants.
2,3,5-Trichloro-4-hydroxytoluene: Another chlorinated phenol with similar antimicrobial properties.
p-Chloro-m-cresol: Known for its use in antiseptics and disinfectants, it has one chlorine atom and a methyl group on the phenol ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it suitable for specialized applications .
Properties
IUPAC Name |
2,3,6-trichloro-4-methylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c1-3-2-4(8)7(11)6(10)5(3)9/h2,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSIPVANPPLRGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
551-77-9 | |
Record name | 2,3,6-Trichloro-p-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,6-TRICHLORO-P-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6535W1Y38P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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